Methyl 9-hydroxynonanoate
Description
Historical Context of ω-Hydroxy Fatty Acid Esters in Organic Synthesis
The study of ω-hydroxy fatty acids and their esters is foundational to the development of polymer chemistry and the utilization of renewable feedstocks. These molecules, characterized by a hydroxyl group at one end of a carbon chain and a carboxylic acid or ester group at the other, are ideal monomers for producing polyesters and polyamides. mdpi.com Historically, research into long-chain hydroxy fatty acids was crucial for understanding polymerization reactions. These bifunctional molecules serve as versatile building blocks in the chemical, pharmaceutical, and food industries. nih.gov
The oxidative cleavage of unsaturated fatty acids, a key method for producing these valuable monomers, has long been an area of industrial and academic interest. mdpi.com Ozonolysis, for example, has been a traditional industrial method to split the double bonds in fatty acids like oleic acid to create smaller, functionalized molecules. mdpi.comuantwerpen.be This process can yield both monofunctional and bifunctional products, which are valuable intermediates for synthesizing a wide range of materials, from polymers to plasticizers and lubricants. mdpi.com The development of greener synthetic routes, often involving biocatalysis, represents a modern evolution of this historical pursuit, aiming for more sustainable production methods. sciepublish.com
Significance of Methyl 9-Hydroxynonanoate as a Bio-based Building Block
This compound (C₁₀H₂₀O₃) is a prime example of a bio-based building block derived from renewable resources. chemimpex.commedchemexpress.com It is principally synthesized from oleic acid, a fatty acid abundant in vegetable oils like olive oil and rapeseed oil. sciepublish.comresearchgate.net The most common synthesis method involves the oxidative cleavage of the double bond in methyl oleate (B1233923) (the methyl ester of oleic acid). mdpi.com
This process, often achieved through ozonolysis followed by a reduction step, breaks the 18-carbon chain of methyl oleate into two nine-carbon molecules: nonanal (B32974) and methyl 9-oxononanoate (B1257084). The subsequent reduction of methyl 9-oxononanoate yields this compound. researchgate.net The significance of this compound lies in its bifunctionality—possessing both a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. medchemexpress.com This structure makes it a versatile precursor for the synthesis of polymers, such as polyesters, and other valuable chemicals like azelaic acid and 9-hydroxynonanoic acid. mdpi.comsciepublish.com
The push towards a bio-based economy has elevated the importance of compounds like this compound. It represents a sustainable alternative to petrochemical-derived monomers, contributing to the development of "green chemistry" by providing biodegradable options for industrial applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 34957-73-8 |
| Molecular Formula | C₁₀H₂₀O₃ |
| Molecular Weight | 188.27 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 271 - 273 °C |
| Density | 0.97 g/mL at 25 °C |
| Refractive Index | 1.440 |
Source: chemimpex.comalkemix.eu
Overview of Research Directions and Applications
Current research on this compound is diverse, reflecting its versatility as a chemical intermediate. Key areas of investigation and application include:
Polymer Synthesis: As a bifunctional monomer, it is a key precursor for creating polyesters and other polymers. mdpi.comresearchgate.net Its long aliphatic chain can impart flexibility and hydrophobicity to the resulting polymer structures.
Pharmaceutical and Agrochemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. chemimpex.com Its reactive hydroxyl and ester groups allow for various chemical modifications.
Flavor and Fragrance Industry: The compound is used as a flavoring agent and as a component in fragrances for cosmetics and other consumer products. chemimpex.com
Surfactants and Emulsifiers: It is utilized in the production of surfactants and emulsifiers, which are essential for stabilizing mixtures in various industrial processes. chemimpex.com
Biochemical Research: In a laboratory setting, this compound and its parent acid are used in studies related to lipid metabolism and fatty acid synthesis. chemimpex.commedchemexpress.com
Green Chemistry: A significant research direction focuses on developing more sustainable and efficient methods for its synthesis. This includes enzymatic and chemo-enzymatic cascade reactions to convert vegetable oils directly into C9 bifunctional chemicals like 9-hydroxynonanoic acid, which can then be esterified. sciepublish.com For instance, one-pot biocatalytic processes have successfully converted olive oil to 9-hydroxynonanoic acid. sciepublish.com Another approach involves the reduction of methyl hydrogen azelate using reagents like dimethylsulfide borane (B79455) to produce this compound in high yield. ansto.gov.au
Table 2: Synthesis and Transformation of this compound
| Reaction Type | Precursor(s) | Product(s) | Significance |
|---|---|---|---|
| Oxidative Cleavage & Reduction | Methyl Oleate | Methyl 9-oxononanoate, Nonanal | Primary industrial route from renewable feedstock. researchgate.net |
| Reduction | Methyl 9-oxononanoate | This compound | Final step to create the hydroxy ester. |
| Reduction | Methyl hydrogen azelate | This compound | Alternative synthesis route. ansto.gov.au |
| Hydrolysis | This compound | 9-Hydroxynonanoic Acid | Creates the parent hydroxy acid for other applications. sciepublish.commedchemexpress.com |
| Esterification | 9-Hydroxynonanoic Acid, Methanol (B129727) | This compound | Direct esterification to form the title compound. medchemexpress.comtargetmol.com |
| Pyrolysis | 9-Hydroxynonanoic Acid (from the ester) | 8-Nonenoic acid | Transformation to other useful unsaturated fatty acids. dss.go.th |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 9-hydroxynonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZOOQYPYGPBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303599 | |
| Record name | Methyl 9-hydroxynonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34957-73-8 | |
| Record name | 34957-73-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 9-hydroxynonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 9 Hydroxynonanoate
Derivation from Renewable Feedstocks
The utilization of renewable feedstocks, such as vegetable oils, is a cornerstone in the sustainable production of chemicals. nih.gov These oils are abundant and can be converted into a variety of valuable products, including Methyl 9-hydroxynonanoate. The general strategy involves the transformation of fatty acid methyl esters (FAMEs), which are readily obtained from the transesterification of triglycerides found in vegetable oils.
Synthesis from Fatty Acid Methyl Esters
Fatty acid methyl esters serve as a versatile platform for the synthesis of bifunctional molecules like this compound. The process typically involves the cleavage of the carbon-carbon double bond present in unsaturated fatty acid esters, such as methyl oleate (B1233923).
Oxidative cleavage is a key reaction that breaks the double bond of unsaturated fatty acids, like oleic acid, to produce shorter-chain molecules with functional groups at each end. mdpi.com This method is instrumental in converting long-chain fatty acids into valuable dicarboxylic acids, aldehydes, and hydroxy acids. mdpi.com
The oxidative cleavage of methyl oleate, a primary component of many vegetable oils, is a direct route to producing compounds like this compound. rsc.org This process can be achieved through several methods, with ozonolysis being a particularly effective and widely studied technique. mdpi.com

Ozonolysis is a powerful and efficient method for cleaving the double bonds in olefins. mdpi.com In the context of producing this compound from methyl oleate, ozonolysis is a critical step that leads to the formation of an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. mdpi.comresearchgate.net Subsequent work-up conditions determine the final products. A reductive work-up is necessary to obtain the desired hydroxy ester.
The process begins with the reaction of ozone with the double bond of methyl oleate, which forms an unstable primary ozonide. This intermediate rapidly rearranges into a secondary ozonide. The subsequent treatment of this ozonide under reductive conditions cleaves it to yield the desired aldehyde and aldehydo-ester intermediates, which can then be reduced to the corresponding alcohols. nih.gov
Performing ozonolysis at low temperatures, often referred to as cryogenic conditions, can enhance the stability of the intermediate ozonides and improve the selectivity of the reaction. mdpi.com Studies have shown that conducting the ozonolysis of methyl oleate at temperatures as low as -78°C can lead to the formation of stable ozonides that can be isolated and characterized. mdpi.com The subsequent reduction of these intermediates can then be carried out in a controlled manner to yield the desired products.
For instance, the ozonolysis of methyl oleate in a non-participating solvent like dichloromethane (B109758) at low temperatures allows for the formation of the ozonide, which can then be reduced to yield methyl 9-oxononanoate and nonanal. Further reduction of methyl 9-oxononanoate provides this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Temperature | -78 °C | mdpi.com |
| Solvent | Dichloromethane | mdpi.com |
| Subsequent Step | Reductive Work-up | nih.gov |
The choice of solvent plays a crucial role in the outcome of the ozonolysis reaction. When ozonolysis is carried out in a participating solvent like methanol (B129727), the solvent can trap the carbonyl oxide intermediate formed during the rearrangement of the primary ozonide. nih.govgoogle.com This leads to the formation of a methoxy-hydroperoxide intermediate. google.com Subsequent reduction of this intermediate can also lead to the desired hydroxy ester.
Ozonolysis of vegetable oils like soybean and castor oil in a mixture of methanol and methylene (B1212753) chloride, followed by reduction with sodium borohydride (B1222165), has been shown to produce a mixture of alcohols, from which this compound can be isolated after transesterification. semanticscholar.orgscispace.com The use of methanol as a solvent can facilitate the formation of the methyl ester directly if the starting material is a triglyceride.
| Starting Material | Solvent | Reducing Agent | Key Product | Reference |
|---|---|---|---|---|
| Soybean Oil | Methanol/Methylene Chloride | Sodium Borohydride | Mixture of triols, diols, and monols | semanticscholar.orgscispace.com |
| Castor Oil | Methanol/Methylene Chloride | Sodium Borohydride | Mixture of triols, diols, and monols | semanticscholar.orgscispace.com |
An alternative to traditional chemical reducing agents is the use of electrochemical methods to reduce the intermediate hydroperoxides formed during ozonolysis. This approach can offer a cleaner and more sustainable route by avoiding the use of stoichiometric chemical reductants. While specific examples directly detailing the electrochemical reduction of hydroperoxides from methyl oleate ozonolysis to form this compound are not prevalent in the provided search results, the principle of reducing hydroperoxides electrochemically is an established technique. The ozonolysis of methyl oleate in an aqueous emulsion is known to produce hydrogen peroxide and aldehydes. nih.gov The reduction of the aldehydic ester intermediate would be the key step.
This method would involve the ozonolysis of methyl oleate to form the hydroperoxide intermediates, followed by their reduction at an electrode surface. The applied potential would be controlled to selectively reduce the hydroperoxide group to a hydroxyl group, thus yielding this compound. This technique offers potential advantages in terms of reagent-free synthesis and easier product purification.
Oxidative Cleavage of Methyl Oleate and its Derivatives
Ozonolysis-Based Approaches
The synthesis of this compound can be achieved through the ozonolysis of methyl oleate, a common derivative of vegetable oils. This process involves the cleavage of the carbon-carbon double bond in methyl oleate by ozone (O₃). The initial reaction forms an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable 1,2,4-trioxolane, known as the ozonide intermediate. libretexts.orgmasterorganicchemistry.com
Following the formation of the ozonide, a reductive workup is necessary to yield the desired alcohol. Sodium borohydride (NaBH₄) is an effective reducing agent for this purpose. The ozonolysis is typically performed in a solvent like methanol or a mixture including methylene chloride. After the ozonation is complete, the addition of sodium borohydride reduces the carbonyl groups of the cleaved intermediates directly to hydroxyl groups. researchgate.net This one-pot reduction is advantageous as it bypasses the isolation of the intermediate aldehydes, which can be prone to side reactions or further oxidation. The reaction of soybean or castor oil in methanol, followed by reduction with sodium borohydride, has been successfully used to obtain a mixture of alcohols, from which this compound is a primary component after transesterification. researchgate.net
An alternative to chemical reduction with sodium borohydride is the catalytic hydrogenation of the ozonide intermediates. After the ozonolysis of methyl oleate in a suitable solvent, the resulting ozonide can be hydrogenated in the presence of a metal catalyst. Palladium on charcoal (Pd/C) is a commonly used catalyst for this transformation. acs.org
This method selectively reduces the peroxide bridge of the ozonide and the resulting carbonyl intermediates to the corresponding alcohols. The presence of pyridine (B92270) during the hydrogenation has been shown to improve the yield and purity of the aldehyde ester product by poisoning the catalyst against unwanted olefinic unsaturation hydrogenation, allowing for the recovery of any unreacted methyl oleate. acs.org The hydrogenation is typically carried out under ambient temperature and pressure conditions, making it a relatively mild and efficient method for producing this compound from ozonolysis products. acs.orgacs.org
Catalytic Oxidative Cleavage
Catalytic oxidative cleavage offers an alternative to ozonolysis, often utilizing hydrogen peroxide (H₂O₂) as a greener and safer oxidant. Tungsten-based catalysts are particularly effective in this process.
Tungstic acid (H₂WO₄) is an effective homogeneous catalyst for the oxidative cleavage of unsaturated fatty acids using hydrogen peroxide. mdpi.com The reaction is believed to proceed through the formation of peroxo-tungstate species, which are the active oxidants. mdpi.com This system can be used to synthesize the aldehyde precursor, methyl 9-oxononanoate, from methyl oleate. The process involves the initial epoxidation of the double bond, followed by cleavage. The reaction conditions, such as temperature and reactant ratios, are optimized to maximize the yield of the desired aldehyde while minimizing over-oxidation to the corresponding carboxylic acid, azelaic acid. mdpi.com
Table 1: H₂WO₄ Catalysis for Oxidative Cleavage
| Reactant | Catalyst | Oxidant | Temperature (°C) | Yield of Cleavage Products | Reference |
|---|---|---|---|---|---|
| Oleic Acid | H₂WO₄ | H₂O₂ | 70 | 99.12% (Iodine number reduction) | N/A |
A key mechanistic pathway in the tungsten-catalyzed oxidative cleavage of oleic acid derivatives involves the formation and subsequent cleavage of a β-hydroxy hydroperoxide intermediate. The reaction begins with the epoxidation of the double bond. In the presence of aqueous hydrogen peroxide and a tungsten catalyst (such as tungstic acid), the epoxide ring is opened to form the β-hydroxy hydroperoxide. researchgate.netacs.org
This intermediate can then be cleaved to yield two aldehyde fragments: nonanal and methyl 9-oxononanoate. researchgate.net Studies have shown that tungstic acid and phosphotungstic acid provide high selectivity (92-93%) for the formation of the β-hydroxy hydroperoxide. researchgate.net The final cleavage step can be induced thermally. This pathway is considered a "perhydrolytic" route and can be dominant over the pathway involving a diol intermediate, especially for long-chain alkenes. acs.org The isolation and subsequent transformation of this intermediate provide a controlled method for producing the desired aldehydes, which can then be reduced to obtain this compound.
Enzymatic Cleavage Methods
Biocatalytic methods offer a highly specific and environmentally benign route to produce valuable C9 compounds from fatty acids. The primary enzymatic pathway involves two key enzymes: a lipoxygenase (LOX) and a hydroperoxide lyase (HPL). nih.govfrontiersin.org
This enzymatic cascade mimics the natural process in plants that produces "green leaf volatiles." frontiersin.org
Lipoxygenase (LOX): The process starts with the regio- and stereoselective hydroperoxidation of a polyunsaturated fatty acid like linoleic acid by a lipoxygenase. For the production of C9 compounds, a 9-lipoxygenase is used, which inserts molecular oxygen at the C-9 position of the fatty acid chain to form 9-hydroperoxyoctadecadienoic acid (9-HPODE). researchgate.net
Hydroperoxide Lyase (HPL): The unstable 9-HPODE intermediate is then cleaved by a hydroperoxide lyase. This enzyme specifically cuts the C-C bond adjacent to the hydroperoxide group, resulting in the formation of a C9 aldehyde (9-oxononanoic acid) and a C9 volatile aldehyde. researchgate.netnih.gov
This two-step, one-pot enzymatic process has been shown to convert linoleic acid into 9-oxononanoic acid with high yield (73%) and selectivity. researchgate.net The resulting 9-oxononanoic acid can then be readily reduced to 9-hydroxynonanoic acid. Furthermore, multi-step biotransformations using engineered whole-cell biocatalysts, such as recombinant E. coli, have been developed to produce 9-hydroxynonanoic acid directly from oleic acid. nih.govresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₀H₂₀O₃ |
| Methyl oleate | C₁₉H₃₆O₂ |
| Ozone | O₃ |
| Sodium borohydride | NaBH₄ |
| Palladium | Pd |
| Pyridine | C₅H₅N |
| Tungsten Oxide | WO₃ |
| Hydrogen Peroxide | H₂O₂ |
| Tungstic Acid | H₂WO₄ |
| Methyl 9-oxononanoate | C₁₀H₁₈O₃ |
| Nonanal | C₉H₁₈O |
| Azelaic acid | C₉H₁₆O₄ |
| Linoleic acid | C₁₈H₃₂O₂ |
Co-product Formation and Utilization (e.g., Nonanal)
The oxidative cleavage of unsaturated C18 fatty acid esters, such as methyl oleate, is a primary route that yields Methyl 9-oxononanoate (the precursor to this compound) and a significant co-product, Nonanal. researchgate.net Ozonolysis, the reaction of an alkene with ozone, breaks the carbon-carbon double bond, leading to the formation of two carbonyl-containing fragments. copernicus.orgbham.ac.uk
In the case of methyl oleate, the double bond is located at the 9th carbon atom. Ozonolysis cleaves this bond, resulting in two nine-carbon molecules:
Methyl 9-oxononanoate : An ester with a terminal aldehyde group.
Nonanal : A nine-carbon aldehyde. copernicus.org
The efficient production of these co-products is a key aspect of the economic viability of this synthetic route. researchgate.net Nonanal, in particular, is a valuable chemical with established applications.
Utilization of Nonanal: Nonanal is a naturally occurring aldehyde recognized for its strong, floral, and citrus-like aroma. This characteristic makes it a valuable ingredient in the flavor and fragrance industry, where it is used in the formulation of perfumes, lotions, and as a flavoring agent in foods. researchgate.netrsc.org Its production as a co-product from renewable feedstocks like vegetable oils presents a sustainable alternative to petrochemical-based synthesis. researchgate.net
| Primary Product (Precursor) | Co-product | Primary Industrial Use of Co-product |
|---|---|---|
| Methyl 9-oxononanoate | Nonanal | Flavor and Fragrance Industry researchgate.net |
Synthesis from Castor Oil
Castor oil serves as a valuable renewable feedstock for the synthesis of this compound. researchgate.net The primary fatty acid in castor oil is ricinoleic acid, a C18 monounsaturated and hydroxylated fatty acid. The ozonolysis of castor oil, or its transesterified product methyl ricinoleate, targets the double bond at the C9-C10 position. scispace.com
The process involves treating the oil with ozone, which cleaves the double bond. A subsequent reductive workup step, often using sodium borohydride, reduces the intermediate ozonides and any initially formed aldehydes directly to alcohols. This one-pot ozonolysis-reduction process directly yields this compound. researchgate.netscispace.com This method is advantageous as it utilizes a readily available, non-food vegetable oil and leads to a product with a valuable hydroxyl group for further chemical transformations, such as polymerization. scispace.com
Conversion from 9-Oxononanoic Acid Methyl Ester (Methyl Azelaaldehydate)
Methyl 9-oxononanoate, also known as Methyl Azelaaldehydate, is the direct aldehyde precursor to this compound. nist.gov The conversion is a straightforward reduction of the terminal aldehyde group to a primary alcohol. This transformation is a fundamental reaction in organic synthesis and can be accomplished through various reductive methods.
The reduction of an aldehyde or ketone to an alcohol involves the addition of two hydrogen atoms across the carbonyl (C=O) double bond, forming a hydroxyl (C-OH) group and a new carbon-hydrogen bond. lumenlearning.com This can be achieved using metal hydrides or through catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com The choice of method depends on factors such as scale, cost, and the presence of other functional groups in the molecule that need to be preserved.
Catalytic hydrogenation is a widely used industrial method for the reduction of carbonyl compounds. masterorganicchemistry.com This process involves reacting the substrate, Methyl 9-oxononanoate, with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Palladium on carbon (Pd/C) is a common and effective heterogeneous catalyst for this transformation. masterorganicchemistry.commdpi.com
The reaction typically proceeds under mild to moderate pressures of hydrogen and at room temperature. mdpi.com The aldehyde adsorbs onto the surface of the palladium catalyst, where the H-H bond of the hydrogen gas is cleaved, and the hydrogen atoms are added across the carbonyl double bond. masterorganicchemistry.com This method is highly efficient and selective, and the heterogeneous nature of the catalyst allows for easy separation from the reaction mixture by filtration. mdpi.com
Sodium borohydride (NaBH₄) is a versatile and selective reducing agent commonly used in laboratory-scale synthesis for the reduction of aldehydes and ketones. masterorganicchemistry.comsapub.org It is preferred for its mild reaction conditions and high chemoselectivity; it efficiently reduces aldehydes to primary alcohols without affecting other functional groups like esters. masterorganicchemistry.comyoutube.com
The reduction of Methyl 9-oxononanoate with NaBH₄ is typically carried out in a protic solvent, such as methanol or ethanol (B145695), at low temperatures. researchgate.netmasterorganicchemistry.com The borohydride anion ([BH₄]⁻) acts as a source of hydride ions (H⁻), which nucleophilically attack the electrophilic carbonyl carbon. lumenlearning.com A subsequent protonation step, usually from the solvent, yields the final alcohol product, this compound. lumenlearning.comyoutube.com This method is often employed directly after the ozonolysis of vegetable oils in a one-pot procedure. researchgate.netscispace.com
| Method | Reducing Agent/Catalyst | Typical Conditions | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ / Pd/C | Room temperature, H₂ pressure | Industrially scalable, easy catalyst removal, high efficiency. masterorganicchemistry.commdpi.com |
| Sodium Borohydride Reduction | NaBH₄ | Protic solvent (e.g., methanol), low temperature | High selectivity for aldehydes/ketones, mild conditions, suitable for lab scale. researchgate.netmasterorganicchemistry.com |
Chemical Modification and Derivatization Strategies
This compound possesses two reactive functional groups—a terminal hydroxyl group and a methyl ester group—making it a valuable monomer for polymerization. The primary derivatization strategy for this compound is its conversion into biodegradable polyesters through polycondensation. researchgate.netscispace.com
In this process, the monomer undergoes transesterification, where the hydroxyl group of one molecule reacts with the ester group of another. This reaction, typically catalyzed by compounds such as titanium (IV) isopropoxide, proceeds at elevated temperatures (e.g., 150°C) with the removal of methanol as a byproduct to drive the reaction toward the formation of high molecular weight polymer chains. scispace.com The resulting polymer, a polyhydroxyalkanoate, is a solid material with properties that make it a promising candidate for biodegradable plastics. scispace.com The molecular weight and physical properties, such as the melting point (around 75°C), are influenced by the purity of the monomer and reaction conditions. scispace.com
Esterification of 9-Hydroxynonanoic Acid with Methanol
The most direct synthesis of this compound involves the esterification of 9-hydroxynonanoic acid with methanol. medchemexpress.com This reaction is a classic example of Fischer-Speier esterification, an acid-catalyzed equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction toward the formation of the ester, methanol is typically used in large excess, functioning as both a reactant and the solvent. masterorganicchemistry.com
The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. A tetrahedral intermediate is formed, followed by a proton transfer. Subsequently, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com
Another approach involves the transesterification of triglyceride triols, derived from the ozonolysis of vegetable oils like castor oil, with methanol. scispace.com This reaction can be catalyzed by a base, such as potassium methoxide (B1231860) (CH₃OK), and is carried out under reflux in an excess of methanol. scispace.com
Table 1: Representative Conditions for Esterification
| Starting Material | Alcohol | Catalyst | Conditions | Product |
| 9-Hydroxynonanoic Acid | Methanol (large excess) | H₂SO₄ or TsOH | Reflux | This compound |
| Castor Oil-derived Polyol | Methanol (15:1 molar ratio) | 1% CH₃OK | 68°C, 3 h | This compound |
Transformation to Halogenated Derivatives (e.g., Methyl 9-chlorononanoate, Methyl 9-iodononanoate)
The terminal hydroxyl group of this compound can be readily converted into a halogen, creating useful intermediates for further nucleophilic substitution reactions.
Methyl 9-chlorononanoate: The conversion of the hydroxyl group to a chloride is a standard transformation in organic synthesis. While direct literature for this specific conversion on this compound is sparse, analogous reactions on long-chain hydroxy esters are well-established. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed. For instance, the reaction with thionyl chloride would produce Methyl 9-chlorononanoate, sulfur dioxide, and hydrogen chloride as byproducts. The resulting acyl chloride, Methyl 9-chloro-9-oxononanoate, has been used as a reactant in Friedel-Crafts acylation reactions. mdpi.com
Methyl 9-iodononanoate: The synthesis of the corresponding iodo-derivative can be achieved through methods like the Appel reaction, using triphenylphosphine (B44618) (PPh₃) and iodine (I₂), or via a Finkelstein reaction. In a Finkelstein reaction, a chloro- or bromo-derivative is treated with an iodide salt, such as sodium iodide (NaI) in acetone (B3395972), to yield the iodo-compound. This equilibrium-driven reaction is favored because sodium chloride or sodium bromide is poorly soluble in acetone and precipitates out, driving the reaction forward.
Table 2: General Methods for Halogenation
| Target Compound | Precursor | Typical Reagents | Reaction Type |
| Methyl 9-chlorononanoate | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Nucleophilic Acyl Substitution |
| Methyl 9-iodononanoate | Methyl 9-chlorononanoate | Sodium iodide (NaI) in acetone | Finkelstein Reaction |
| Methyl 9-iodononanoate | This compound | Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole | Appel Reaction |
Formation of Acyl Derivatives (e.g., Alkyl 9-acetoxynonanoates)
The hydroxyl group of this compound can be acylated to form a variety of ester derivatives. A common example is the formation of Methyl 9-acetoxynonanoate. This is typically achieved by reacting this compound with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base catalyst, such as pyridine or a tertiary amine, or a salt like anhydrous sodium acetate (B1210297). dss.go.th
In a typical procedure, this compound is heated with acetic anhydride and a catalytic amount of anhydrous sodium acetate. dss.go.th The reaction proceeds via nucleophilic attack of the hydroxyl group on the carbonyl carbon of the anhydride. After the reaction is complete, any excess acetic anhydride is quenched by the addition of water. dss.go.th This method is efficient for producing the corresponding acetate ester. dss.go.th
Table 3: Synthesis of Methyl 9-acetoxynonanoate
| Substrate | Acylating Agent | Catalyst/Base | Conditions | Product |
| This compound | Acetic Anhydride | Anhydrous Sodium Acetate | 120°C, 2 h | Methyl 9-acetoxynonanoate |
Preparation of Other Esters (e.g., Ethyl 9-hydroxynonanoate, Isopropyl 9-hydroxynonanoate)
The synthesis of other alkyl esters of 9-hydroxynonanoic acid, such as the ethyl and isopropyl esters, can be accomplished through several routes.
Ethyl 9-hydroxynonanoate: This compound can be prepared by the Fischer esterification of 9-hydroxynonanoic acid with ethanol, using an acid catalyst, in a manner analogous to the synthesis of the methyl ester. dss.go.th Alternatively, transesterification of this compound with an excess of ethanol under acidic or basic catalysis would also yield Ethyl 9-hydroxynonanoate.
Isopropyl 9-hydroxynonanoate: The synthesis of isopropyl esters often requires slightly different conditions due to the increased steric bulk of the isopropanol. The Fischer esterification of a carboxylic acid with isopropyl alcohol can be achieved, often with stronger acid catalysis or longer reaction times. prepchem.com For example, passing hydrogen chloride gas into a solution of the acid in isopropyl alcohol is one effective method. prepchem.com The synthesis of isopropyl esters from other acids, such as octanoic acid, has been optimized using catalysts like zinc n-octanoate at elevated temperatures (e.g., 165°C). researchgate.net These conditions could potentially be adapted for the synthesis of Isopropyl 9-hydroxynonanoate from 9-hydroxynonanoic acid.
Table 4: Synthesis of Ethyl and Isopropyl Esters
| Product | Method | Reactants | Catalyst |
| Ethyl 9-hydroxynonanoate | Fischer Esterification | 9-Hydroxynonanoic Acid, Ethanol | Acid (e.g., H₂SO₄) |
| Isopropyl 9-hydroxynonanoate | Fischer Esterification | 9-Hydroxynonanoic Acid, Isopropanol | Acid (e.g., HCl gas) |
| Ethyl 9-hydroxynonanoate | Transesterification | This compound, Ethanol | Acid or Base |
Analytical Techniques for Characterization and Quantification
Chromatographic Methods
Chromatographic techniques are fundamental for separating methyl 9-hydroxynonanoate from other components in a sample, a crucial step for accurate analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a primary and powerful tool for the detection and quantification of this compound. nih.gov This technique is particularly well-suited for analyzing volatile compounds and is frequently employed in the study of lipid peroxidation products. nih.gov In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, which provides detailed mass spectral data, allowing for confident identification and quantification. nih.gov
The utility of GC-MS extends to the analysis of complex biological samples, where it offers high sensitivity and selectivity. nih.gov For instance, it has been used to identify and quantify 9- and 10-hydroxystearic acids, related hydroxy fatty acids, in cell extracts. nih.gov The analysis of free 9-hydroxystearic acid methyl ester by GC-MS is a reliable method for investigating its role in biological processes like tumor cell proliferation. nih.gov The quantitative performance of GC-MS is comparable to that of gas chromatography with flame ionization detection (GC-FID), with the added advantage of providing mass spectrometric confirmation of the analytes. nih.gov
In some applications, derivatization is employed to enhance the volatility of the analyte for GC-MS analysis. For example, in the analysis of oxidized frying oils, methyl 9-oxononanoate (B1257084), a related compound, is identified and quantified after methylation with diazomethane.
High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS)
High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is another advanced analytical technique used for the characterization of this compound and its derivatives. researchgate.netmdpi.com This method is particularly valuable for analyzing non-volatile or thermally labile compounds that are not suitable for GC-MS.
In a study characterizing lignan-rich extracts from coniferous knotwood, HPLC-HRMS was instrumental in identifying a wide range of compounds. mdpi.com The chromatographic separation was achieved using a reverse-phase column with a gradient elution program, followed by detection with a high-resolution Orbitrap mass spectrometer. This allowed for the tentative identification of numerous compounds based on their accurate mass and tandem mass spectra. mdpi.com Similarly, the characterization of species derived from methyl oleate (B1233923) has been accomplished using HPLC-HRMS, demonstrating its utility in analyzing complex reaction mixtures. researchgate.net
Silica (B1680970) Gel Chromatography for Derivative Isolation
Silica gel chromatography is a widely used preparative technique for the isolation and purification of this compound and its derivatives from reaction mixtures. mdpi.com This method separates compounds based on their polarity, with more polar compounds adsorbing more strongly to the silica gel.
In the synthesis of a methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, a derivative of this compound, column chromatography on silica gel was used for purification. mdpi.com The product was eluted with a mixture of diethyl ether and petroleum ether to yield the pure compound. mdpi.com Similarly, in the analysis of fungal extracts, GC-MS combined with silica gel chromatography is used to isolate derivatives like ethyl 9-oxononanoate. The purification of methyl 9-oxononanoate itself has been achieved using chromatography on silica gel with a hexane (B92381) and ethyl acetate (B1210297) solvent system. researchgate.net
Gas-Liquid Chromatography (GLC)
Gas-liquid chromatography (GLC) is a form of gas chromatography that is well-suited for the analysis of fatty acid methyl esters, including this compound. researchgate.networdpress.com In GLC, the stationary phase is a liquid coated on a solid support, and separation is based on the partitioning of the analyte between the gaseous mobile phase and the liquid stationary phase. wordpress.com
The volatility of fatty acids is often too low for direct GLC analysis, necessitating their conversion to more volatile methyl esters. wordpress.com The separation of these esters is dependent on their chain length and degree of unsaturation. wordpress.com GLC has been used to analyze the chemical constituents of fixed oils, such as that from Prunus mahaleb kernels, where it was used to determine the fatty acid composition. researchgate.net Purity assessment of this compound is also commonly performed by GC, with purities often exceeding 95%. alkemix.eutcichemicals.comtcichemicals.com
Spectroscopic Techniques
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure of the compound and its derivatives. researchgate.netamazonaws.com
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals include those for the methyl ester protons, the methylene (B1212753) protons adjacent to the hydroxyl and ester groups, and the other methylene protons in the aliphatic chain. liposomes.ca
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Key signals for this compound include the carbonyl carbon of the ester group and the carbon bearing the hydroxyl group. rsc.org
The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the structure of this compound. researchgate.netamazonaws.com These techniques have been used to characterize deuterated analogs of this compound, aiding in the study of reaction mechanisms and metabolic pathways. ansto.gov.au
Table 1: Analytical Techniques for this compound
| Analytical Technique | Application | Key Findings/Capabilities |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and Quantification | Primary method for analysis in various matrices, including oxidized oils and biological samples. Allows for sensitive and specific quantification. nih.govnih.gov |
| High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) | Characterization of Derivatives | Used for the analysis of non-volatile derivatives and complex mixtures. researchgate.netmdpi.com Provides accurate mass data for compound identification. mdpi.com |
| Silica Gel Chromatography | Isolation and Purification | Standard method for purifying this compound and its derivatives from synthetic reaction mixtures. mdpi.comresearchgate.net |
| Gas-Liquid Chromatography (GLC) | Purity Assessment and Compositional Analysis | Used to determine the purity of this compound and to analyze the fatty acid composition of natural oils. researchgate.netalkemix.eutcichemicals.comtcichemicals.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound and its derivatives. researchgate.netamazonaws.comliposomes.ca |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 9-oxononanoate |
| Diazomethane |
| Ethyl 9-oxononanoate |
| Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate |
| Diethyl ether |
| Petroleum ether |
| Hexane |
| Ethyl acetate |
| 9-Hydroxystearic acid |
| 10-Hydroxystearic acid |
| Methyl oleate |
of this compound
The comprehensive characterization and quantification of this compound, a significant chemical compound, rely on a suite of advanced analytical techniques. These methods provide detailed information about its molecular structure, functional groups, and purity, which are crucial for its application in scientific research and various industries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Different NMR techniques offer specific insights into the compound's atomic arrangement.
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to different proton groups are observed. liposomes.ca
For instance, the methyl ester protons (-OCH₃) typically appear as a singlet around 3.67 ppm. liposomes.ca The triplet at approximately 3.64 ppm corresponds to the methylene protons adjacent to the hydroxyl group (-CH₂-OH). liposomes.ca The protons on the carbon alpha to the carbonyl group (-CH₂(C=O)O) resonate as a triplet around 2.3 ppm. liposomes.ca The remaining methylene protons in the aliphatic chain produce a complex multiplet signal between 1.0 and 2.0 ppm. liposomes.ca A broad singlet, often observed around 2.7 ppm, is characteristic of the hydroxyl proton (-OH). liposomes.ca
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.67 | s | 3H | -OCH₃ |
| ~3.64 | t | 2H | -CH₂-OH |
| ~2.3 | t | 2H | -CH₂(C=O)O |
| ~1.0-2.0 | m | 12H | -(CH₂)₆- |
| ~2.7 | br s | 1H | -OH |
Data sourced from studies conducted in CDCl₃ with TMS as a reference. liposomes.ca s = singlet, t = triplet, m = multiplet, br s = broad singlet
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the carbon framework and identifying the presence of key functional groups. scispace.com For example, the carbonyl carbon of the ester group is typically observed at the lower field region of the spectrum.
Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for unambiguously confirming the structure of this compound. scispace.comsdsu.edu
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to establish the connectivity of adjacent methylene groups in the aliphatic chain.
HSQC: This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is invaluable for assigning specific carbon resonances based on the already assigned proton spectrum.
HMBC: This experiment reveals correlations between protons and carbons over longer ranges (typically two to three bonds). sdsu.edu It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connections between different functional groups, such as the ester and hydroxyl moieties, to the alkyl chain.
Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique used in isotopic labeling studies. ansto.gov.au For instance, in the synthesis of deuterated analogs of this compound, ²H NMR is employed to confirm the position and extent of deuterium incorporation. ansto.gov.au This is particularly relevant in metabolic and mechanistic studies where tracking the fate of specific molecules is necessary. ansto.gov.au The reduction of [D₁₄]methyl hydrogen azelate to [D₁₄]this compound, for example, utilizes ²H NMR to verify that no significant D/H back exchange occurs on the deuterated methylene units. ansto.gov.au
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.comrtilab.com The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
A broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. mdpi.com The strong, sharp peak around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester and alcohol functionalities appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹. The various C-H stretching and bending vibrations of the aliphatic methylene groups are also present in the spectrum.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3600-3200 | O-H stretch | Hydroxyl (-OH) |
| ~1740 | C=O stretch | Ester Carbonyl |
| ~1250-1000 | C-O stretch | Ester and Alcohol |
This table presents typical ranges for the specified functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. researchgate.net For this compound, which has a molecular formula of C₁₀H₂₀O₃, the expected molecular weight is 188.27 g/mol . alkemix.eucymitquimica.com
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188. The fragmentation pattern provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, M-31) and the McLafferty rearrangement. miamioh.edulibretexts.org The presence of a hydroxyl group can lead to the loss of a water molecule (M-18). Analyzing these fragment ions helps to confirm the structure of this compound.
Purity Assessment and Quality Control
Ensuring the purity and quality of this compound is critical for its intended applications. sigmaaldrich.comtcichemicals.comtcichemicals.com Several analytical methods are employed for this purpose.
Gas chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. alkemix.eucymitquimica.comtcichemicals.com By comparing the peak area of the main compound to the areas of any impurity peaks, a quantitative measure of purity can be obtained. scioninstruments.com Commercial suppliers often specify a purity of greater than 95%, as determined by GC. alkemix.eucymitquimica.comtcichemicals.com
High-performance liquid chromatography (HPLC) can also be utilized for purity assessment, particularly for less volatile derivatives or when analyzing complex mixtures.
The quality control of fatty acid methyl esters (FAMEs), a class of compounds to which this compound belongs, often involves standardized methods to ensure consistency and reliability. scioninstruments.comresearchgate.netreagecon.com These methods may include the determination of physical properties such as boiling point and density, as well as the use of spectroscopic techniques to confirm identity and purity. alkemix.eu The use of certified reference materials and internal standards is also a key aspect of a robust quality control program. reagecon.comnrel.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| [D₁₄]methyl hydrogen azelate |
| [D₁₄]this compound |
| Methyl oleate |
| 9-Hydroxynonanoic Acid Methyl Ester |
| Methyl 9-Hydroxypelargonate |
| 9-Hydroxypelargonic Acid Methyl Ester |
Purity Assessment and Quality Control
Gas Chromatography (GC) for Purity Determination
Gas chromatography (GC) is a cornerstone technique for assessing the purity of fatty acid methyl esters (FAMEs) like this compound. sigmaaldrich.comgcms.czreagecon.com This method is highly effective due to the volatility and thermal stability of FAMEs, allowing for their separation and quantification within a sample. gcms.cz The process involves injecting the sample into the GC system, where it is vaporized and carried by an inert gas through a column. The separation of individual components is based on their chemical properties and interaction with the stationary phase of the column. scioninstruments.com
In the analysis of FAMEs, capillary columns are often preferred over packed columns as they offer superior separation efficiency, which is crucial for resolving complex mixtures. gcms.cz For instance, a common setup for FAME analysis might utilize a wax column, which is adept at separating FAMEs for detailed compositional analysis. scioninstruments.com The separated components are then detected by a detector, such as a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. chromatographyonline.com
The purity of this compound is typically reported as a percentage determined by GC analysis. Commercially available standards of this compound often specify a purity of 95% or higher as determined by this method. alkemix.eusigmaaldrich.comsigmaaldrich.com Research studies have also utilized GC to determine the yield and purity of this compound synthesized through various chemical reactions. For example, in a study involving the oxidative cleavage of fatty acid methyl esters from rapeseed oil, GC was used to quantify the yield of the resulting aldehydes, which are precursors to this compound. researchgate.net
Table 1: GC Parameters for Fatty Acid Methyl Ester Analysis
| Parameter | Typical Value/Condition |
| Column Type | Capillary Column (e.g., Wax-based) scioninstruments.com |
| Injector Type | Split/Splitless (S/SL) or Programmable Temperature Vaporizing (PTV) scioninstruments.com |
| Detector | Flame Ionization Detector (FID) chromatographyonline.com |
| Carrier Gas | Inert Gas (e.g., Helium, Nitrogen) |
| Purity Specification | ≥ 95% alkemix.eusigmaaldrich.comsigmaaldrich.com |
Differential Scanning Calorimetry (DSC) for Thermal Stability
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal stability of materials. plos.orgmdpi.com The method works by measuring the difference in heat flow between a sample and a reference as a function of temperature. openaccessjournals.com This allows for the determination of characteristic thermal transition temperatures, such as melting point and glass transition temperature (Tg), which are indicative of a material's stability. openaccessjournals.com
In the context of this compound and related compounds, DSC has been employed to study their thermal properties. For instance, research on the stability of β-hydroxy hydroperoxides derived from methyl oleate, a related compound, utilized DSC to understand their thermal cleavage behavior. researchgate.net While specific DSC data for pure this compound is not extensively detailed in the provided context, the technique is fundamental in characterizing the thermal behavior of polymers and other materials derived from it. For example, polyols synthesized from vegetable oils, which can include derivatives of this compound, have been analyzed by DSC to determine their glass transition temperatures (Tg), providing insight into the rigidity and brittleness of the resulting polyurethane materials. researchgate.net
The application of DSC provides valuable information for the development and application of materials derived from this compound, ensuring they meet the required performance standards for thermal stability. openaccessjournals.comgoogle.com
Table 2: Conceptual DSC Application for Polymer Precursor Analysis
| Parameter | Measurement | Significance |
| Glass Transition Temperature (Tg) | Temperature at which the material changes from a rigid to a more flexible state. | Indicates the operational temperature range of the final polymer. researchgate.net |
| Melting Temperature (Tm) | Temperature at which a crystalline solid becomes a liquid. | Characterizes the purity and crystalline nature of the material. openaccessjournals.com |
| Heat Flow | The amount of heat absorbed or released during a thermal transition. | Provides quantitative data on the energy changes associated with transitions. openaccessjournals.com |
Applications in Advanced Materials and Polymer Science
Precursor for Polymer Synthesis
Methyl 9-hydroxynonanoate's ability to undergo polymerization through various chemical pathways positions it as a key precursor for a new generation of polymers with tailored characteristics.
Utilization as a Monomer for High-Value Polymers
This compound serves as a monomer for the production of high-value polymers. Its linear nine-carbon chain, with a reactive hydroxyl group at one end and a methyl ester at the other, allows for the creation of polymers with specific functionalities. The conversion of fatty acid methyl esters from sources like rapeseed oil can yield this compound, which is then utilized in the polymer industry. researchgate.net
Synthesis of Bio-based Polyesters
The synthesis of bio-based polyesters is a significant application of this compound. sci-hub.se Through processes like lipase-catalyzed condensation polymerization, this monomer can be used to create polyesters. nih.gov This approach aligns with the principles of green chemistry by utilizing renewable resources to produce biodegradable materials. The resulting polyesters exhibit a range of properties that can be fine-tuned by controlling the polymerization conditions and co-monomers used.
Monomer for Polylactones (e.g., Nonanolactones)
This compound can be a precursor for the synthesis of lactones, which are cyclic esters that can undergo ring-opening polymerization to form polyesters. Specifically, it can be converted to γ-nonalactone. nih.gov The polymerization of such lactones, including the 9-membered lactone 8-octanolide, can be catalyzed by lipases to produce polyesters with varying molecular weights. nih.gov
Conversion into 1,11-Dioxacycloicosane-2,12-dione (B1255103) for Ring-Opening Polymerization
Further demonstrating its versatility, this compound can be a starting material for the synthesis of larger cyclic structures suitable for ring-opening polymerization (ROP). While direct evidence for the conversion of this compound to 1,11-dioxacycloicosane-2,12-dione is not explicitly detailed in the provided results, the principles of lactone formation and ROP are well-established for similar hydroxy acids and their esters. nih.gov The ROP of large-ring lactones is a powerful method for producing high-molecular-weight polyesters.
Integration into Polymer Systems
Beyond its use as a primary monomer, this compound and its derivatives can be incorporated into existing polymer systems to modify and enhance their properties.
Poly-3-hydroxyalkanoates (PHAs) Engineering
Poly-3-hydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. nih.gov The monomer composition of these PHAs can be engineered to achieve desired physical properties. When certain bacteria are cultured with specific carbon sources, they can incorporate various hydroxyalkanoate monomers into the polymer chain. For instance, Pseudomonas oleovorans grown on a mixture of 6-alkoxyhexanoic acid and nonanoic acid can produce PHAs containing 3-hydroxy-9-methoxynonanoate units. jmb.or.kr Similarly, Pseudomonas putida strains cultured with nonanoic acid synthesize polymers containing a significant proportion of 3-hydroxynonanoate subunits. cdnsciencepub.com This demonstrates the potential to use precursors like this compound to introduce specific side-chain functionalities into PHAs, thereby tailoring their properties for specific applications. jmb.or.kr
Impact on Polymer Mechanical and Thermal Properties
The mechanical properties of PHNA have been characterized, revealing a Young's modulus of 200 MPa, which indicates a degree of stiffness. researchgate.net Furthermore, when polyols derived from this compound are used to create polyurethanes, the resulting materials can be rigid and brittle, with Young's moduli exceeding 900 N/mm² and T_g values around 50°C. diva-portal.org The properties of polymers derived from or containing 9-hydroxynonanoate units are influenced by factors such as monomer composition and crystallinity. ambeed.comkisti.re.kr For instance, in medium-chain-length polyhydroxyalkanoates (mcl-PHAs), reduced crystallinity is observed when monomer compositions deviate from C8-C10 lengths, which in turn affects tensile strength. ambeed.comkisti.re.kr
Table 1: Thermal and Mechanical Properties of Poly(9-hydroxynonanoate) (PHNA) This table is interactive. Click on headers to sort.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight (M_w) | 62,000 g/mol | researchgate.net |
| Melting Temperature (T_m) | 70°C | researchgate.netnih.gov |
| Glass Transition Temp. (T_g) | 38°C / -31°C | researchgate.netnih.gov |
| Crystallization Temp. (T_c) | 57°C | researchgate.net |
| Enthalpy of Melting (ΔH_m) | 94 J/g | researchgate.net |
| Young's Modulus | 200 MPa | researchgate.net |
Customization via Polymer Blending or Block Co-polymerization
The properties of polymers derived from this compound can be tailored for specific applications through blending with other polymers or by incorporating them into block copolymers. wikipedia.org Polymer blending allows for the creation of materials with combined or enhanced properties in a cost-effective manner, while block copolymers consist of two or more distinct homopolymer blocks linked by covalent bonds, preventing the large-scale phase separation often seen in immiscible blends. wikipedia.orgtainstruments.comcornell.edu
A notable example of property customization is the blending of poly(β-hydroxynonanoate) (PHN) with poly(L-lactic acid) (PLLA). polymer-korea.or.kr Studies have shown that PLLA and PHN are partially miscible in their amorphous state. polymer-korea.or.kr In these blends, PHN acts as a nucleating agent for PLLA, which increases the crystallinity of the PLLA matrix and shifts its glass transition, crystallization, and melting temperatures. polymer-korea.or.kr This demonstrates a clear pathway to modifying the thermal behavior and morphology of PLLA by incorporating PHN. polymer-korea.or.kr
Furthermore, the potential for creating graft and block copolymers using poly(hydroxynonanoate) has been explored. Research into polystyrene-poly(γ-hydroxy nonanoate) graft copolymers and biodegradable elastomers based on poly(3-hydroxy nonanoate) and polystyrene indicates that the PHN backbone can be chemically linked with other polymer chains. kisti.re.krdntb.gov.ua Such copolymerization strategies are employed to impart specific properties, like elasticity, to the final material, effectively creating novel elastomers with a bio-based component. wikipedia.orgdntb.gov.ua The bifunctional nature of the original this compound monomer, with its reactive hydroxyl and ester groups, makes it a versatile candidate for these advanced polymerization techniques. diva-portal.org
Sustainable Polymer Production
The production of polymers from this compound is rooted in principles of sustainability, focusing on the use of renewable resources and environmentally conscious chemical processes.
Renewable Feedstock Utilization for Polymer Industry
This compound is derived from inexpensive and abundant renewable feedstocks, primarily natural vegetable oils. medchemexpress.com A significant source is castor oil, from which ricinoleic acid is obtained. Through processes like ozonolysis followed by reduction, ricinoleic acid can be converted into 9-hydroxynonanoic acid and its methyl ester. Similarly, fatty acid methyl esters from rapeseed oil can be transformed into this compound through an oxidative cleavage process. diva-portal.org Oleic acid, another common fatty acid, also serves as a precursor for producing 9-hydroxynonanoic acid, which can then be used to synthesize various polymers. These pathways provide a direct link between agricultural products and the manufacturing of valuable polymer precursors, reducing reliance on fossil fuels.
Green Chemistry Principles in Polymer Synthesis
The synthesis of polymers using this compound aligns with several key principles of green chemistry. The primary advantage is the use of renewable feedstocks as discussed above. nih.gov The conversion processes themselves are also being optimized to be more environmentally benign. For example, the synthesis of methyl 9-oxononanoate (B1257084), a direct precursor to this compound, can be achieved from methyl oleate (B1233923) under mild conditions, and its subsequent reduction to the hydroxyl form is a standard chemical transformation.
Moreover, the field of polymer chemistry is increasingly adopting enzymatic catalysis for polymerization, which represents a greener alternative to traditional chemical catalysts. Lipase-catalyzed polymerization, for instance, is effective for producing polyesters from various hydroxyesters under mild conditions. This approach, applied to monomers like this compound, would further enhance the sustainability profile of the resulting polymers by avoiding harsh chemicals and high energy consumption. The final products, such as PHNA, are part of the growing family of bio-based and biodegradable polyesters, offering alternatives to persistent petrochemical plastics.
Biomedical and Biological Research Applications
Role as a Biochemical Reagent
As a biochemical reagent, Methyl 9-hydroxynonanoate is valued for its specific chemical structure, featuring both a hydroxyl group and a methyl ester, which allows it to participate in a variety of controlled chemical reactions. medchemexpress.eu
In life science research, this compound is utilized as a biological material and an organic compound for a range of applications. medchemexpress.commedchemexpress.eu It is a key intermediate in the synthesis of more complex molecules used to probe biological systems. chemimpex.com For instance, it is a recognized building block for creating phospholipids, which are essential for constructing membrane model systems to study biochemical interactions at the cellular membrane level. dss.go.th
A significant application is its role in the synthesis of the antibiotic mupirocin (B1676865). The 9-hydroxynonanoic acid (9HN) moiety, derived from this compound, is esterified to a polyketide fragment called monic acid, and this side chain is indispensable for the antibiotic's biological activity. nih.gov Researchers also use it as a starting material for producing stable, modified analogs of other bioactive lipids to investigate their metabolic pathways and functions. nih.gov For example, it can be oxidized to its corresponding aldehyde, methyl 9-oxononanoate (B1257084), which is then used in further synthetic steps, such as the Wittig reaction, to build larger, more complex lipid structures. nih.gov
| Application Area | Specific Use of this compound | Research Goal |
| Membrane Biology | Intermediate for phospholipid synthesis. dss.go.th | To create model membrane systems for studying biochemical interactions. dss.go.th |
| Antibiotic Synthesis | Precursor to the 9-hydroxynonanoic acid side chain of Mupirocin. nih.gov | To understand and engineer the biosynthesis of clinically important antibiotics. nih.gov |
| Lipid Research | Starting material for synthesizing stable analogs of bioactive lipids. nih.gov | To explore the structure-activity relationships and metabolic processing of oxylipins. nih.gov |
| Chemical Synthesis | Used as a starting reagent for multi-step synthesis of deuterated fatty acids. ansto.gov.auliposomes.ca | To produce labeled compounds for use in techniques like 2H-NMR to study lipid structure. liposomes.ca |
This compound is classified as a biochemical assay reagent. medchemexpress.commedchemexpress.eu Its application is prominent in in vitro studies designed to elucidate complex biosynthetic pathways. A prime example is the research into the assembly of mupirocin in Pseudomonas fluorescens. In these studies, in vitro assays using purified enzymes and substrates, including derivatives of 9-hydroxynonanoic acid, were critical in identifying the specific functions of the enzymes involved, such as ketosynthases and acyl carrier proteins, in constructing the fatty acid side chain. nih.gov
Investigations into Biological Activity
Direct investigations into the biological effects of this compound have revealed specific, albeit sometimes modest, activities.
The most significant biological role identified for this compound is as a crucial component of the antibiotic mupirocin. The 9-hydroxynonanoic acid side chain is essential for the antibiotic's activity against bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Separate studies have explored its activity against various microorganisms and in plants. Research on a series of acetylenic fatty acids and their esters found that while this compound was less potent than other tested compounds, it did exhibit some inhibitory effects on the growth of the yeast Hansenula anomala. oup.com The same study noted that it, along with related esters, had an inhibitory effect on lettuce seed germination and seedling growth. oup.com
| Activity Type | Organism/System | Observed Effect | Reference |
| Antifungal | Hansenula anomala (yeast) | Moderate growth inhibition. | oup.com |
| Phytotoxicity | Lettuce (Lactuca sativa) | Inhibition of seed germination and seedling growth. | oup.com |
| Antibacterial | Component of Mupirocin | Essential for the antibiotic's activity. | nih.gov |
The primary documented interaction of this compound with other biomolecules occurs within the biosynthetic pathway of mupirocin. The 9-hydroxynonanoic acid (9HN) is esterified to the C17 polyketide, monic acid. nih.gov This esterification is a critical step that links the fatty acid side chain to the core of the antibiotic.
Furthermore, the assembly of the 9HN chain itself involves a series of interactions with specific enzyme domains. The growing fatty acid chain is attached to acyl carrier proteins (ACPs), specifically MacpD, and is processed by ketosynthase (KS) domains, such as those found on the MmpB and MupB proteins. nih.gov These interactions were confirmed using techniques including NMR spectroscopy to screen for functional pairings between the specific ACP and KS domains, demonstrating a direct molecular engagement required for chain elongation. nih.gov
The most detailed mechanism of action involving this compound has been elucidated in the context of its biosynthesis in Pseudomonas fluorescens. nih.gov It is not synthesized as a free molecule but is assembled while tethered to an acyl carrier protein (ACP) in a multi-step enzymatic process.
The mechanism involves:
Initiation: The process starts with a 3-hydroxypropionate (B73278) starter unit attached to the ACP, MacpD. nih.gov
Sequential Elongation: This starter unit undergoes three cycles of elongation. In each cycle, a two-carbon unit is added via the action of specific ketosynthase (KS) domains. nih.gov
Enzyme Action: The assembly relies on the coordinated action of multiple enzymes, including two key ketosynthases and various fatty acid β-keto processing enzymes, which perform the necessary reduction and dehydration steps after each elongation cycle. nih.gov
This programmed iterative process ensures the precise construction of the nine-carbon chain, which remains attached to the ACP until it is ultimately transferred to monic acid to form the final antibiotic. nih.gov
| Enzyme/Protein | Role in 9-Hydroxynonanoic Acid Biosynthesis |
| MacpD (Acyl Carrier Protein) | Carries the initial 3-hydroxypropionate starter unit and the elongating fatty acid chain. nih.gov |
| MmpB_KS (Ketosynthase Domain) | A ketosynthase domain involved in the fatty acid chain elongation cycles. nih.gov |
| MupB (Ketosynthase) | A ketosynthase protein that plays a role in the assembly process. nih.gov |
| Fatty Acid β-keto processing enzymes | Perform reduction and dehydration steps after each two-carbon addition. nih.gov |
Influence on Biological Processes
The presence of a hydroxyl functional group allows this compound to participate in various biological processes. It is utilized in studies related to lipid metabolism and fatty acid synthesis, contributing to a deeper understanding of metabolic pathways. chemimpex.com The ability of this compound to be modified at its hydroxyl group makes it a versatile molecule for investigating the structure-activity relationships of various biologically active lipids.
Anti-inflammatory Effects (e.g., on LPS-stimulated NO production in RAW 264.7 macrophages)
Recent studies have highlighted the anti-inflammatory potential of this compound. Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. semanticscholar.org Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies. nih.gov In one study, this compound, isolated from the aerial parts of Pluchea indica, exhibited significant inhibitory effects on LPS-induced NO production in these cells. nih.gov
Table 1: Inhibitory Effects of this compound on NO Production
| Compound | Concentration (µM) | Inhibition of NO Production (%) | Source |
| This compound | Not Specified | 93.6 | semanticscholar.org |
| Dexamethasone (Control) | Not Specified | 62.2 | semanticscholar.org |
Antimicrobial Properties (e.g., antifungal activity)
Research has indicated that derivatives of 9-hydroxynonanoic acid, the parent acid of this compound, possess antimicrobial properties. While studies on this compound itself are limited, related compounds have shown activity against various microorganisms. For instance, certain acetylenic fatty acids, including an 8-nonynoic acid, have demonstrated antifungal activity, with the inhibitory effect often increasing with the carbon chain length. oup.com Furthermore, sugar esters derived from bacterially produced polyhydroxyalkanoates, including a C9-glucose ester, have exhibited notable antifungal activity against species like Candida parapsilosis, Candida albicans, and Candida krusei. mdpi.com These findings suggest that this compound could serve as a precursor for the synthesis of novel antimicrobial agents.
Table 2: Antifungal Activity of a C9-Glucose Ester
| Fungal Strain | MIC (µg/mL) |
| C. parapsilosis | 313 |
| C. albicans ATCC 90028 | 625 |
| C. crusei ATCC 1023 | 625 |
| MIC (Minimum Inhibitory Concentration) values for C9-glucose ester. mdpi.com |
Pharmaceutical Research and Development
The chemical versatility of this compound makes it a valuable building block in the pharmaceutical industry. chemimpex.com
Intermediate in the Synthesis of Bioactive Compounds
This compound serves as a key intermediate in the synthesis of a wide range of bioactive compounds. chemimpex.comguidechem.com Its bifunctional nature allows for modifications at both the hydroxyl and ester ends of the molecule, enabling the creation of diverse chemical structures. For example, it is a building block for the naturally occurring antibiotic pseudomonic acid A, which exhibits significant antimicrobial activity. dss.go.th The synthesis of this antibiotic involves the hydrolysis of its methyl ester, which yields this compound. google.com
Development of New Medications and Therapeutic Agents
The role of this compound as a synthetic intermediate directly contributes to the development of new medications and therapeutic agents. chemimpex.com By providing a scaffold for the construction of more complex molecules, it facilitates the exploration of new chemical space in drug discovery. Its use in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties underscores its importance in developing novel treatments for a variety of diseases.
Synthesis of Synthetic Antigens
An important application of this compound is in the synthesis of synthetic antigens. dss.go.th These synthetic antigens are crucial tools in immunology research and for the development of diagnostic tests and potential vaccines. cdnsciencepub.comgoogle.com For instance, ethyl 9-hydroxynonanoate, a closely related compound, has been utilized as a linker to connect a trisaccharide to a carrier protein, bovine serum albumin (BSA), to create a synthetic antigen. cdnsciencepub.com Similarly, this compound was used in the synthesis of a spacer-equipped rhamnose, a key step in the assembly of a synthetic disaccharide antigen for leprosy research. researchgate.net
Building Block for Naturally Occurring Antibiotics (e.g., Pseudomonic Acid A)
This compound is a crucial precursor in the synthesis of the antibiotic pseudomonic acid A. dss.go.th Pseudomonic acid A, the primary component of the antibiotic mupirocin, is composed of a C17 monic acid polyketide and an esterified 9-hydroxynonanoic acid (9-HN) side chain, which is essential for its biological activity. nih.gov The biosynthesis of pseudomonic acid A involves the esterification of the C17 pre-monic acid backbone with the 9-hydroxynonanoic acid thiol ester. nih.gov Research has demonstrated that the hydrolysis of the methyl ester of pseudomonic acid yields this compound. googleapis.com The synthesis of isotopically labelled mupirocin has also utilized this compound as a key intermediate. dokumen.pub
Natural Occurrence and Metabolic Relevance
Presence in Plants (e.g., Pluchea indica Less)
This compound has been identified as a chemical constituent of the aerial parts of Pluchea indica Less, a plant belonging to the Asteraceae family. mdpi.comresearchgate.netresearchgate.net This shrub is found in tropical and subtropical regions and has a history of use in traditional medicine. mdpi.comnih.gov Isolation and structural elucidation of compounds from Pluchea indica have confirmed the presence of this compound among other known compounds. mdpi.comresearchgate.net
Occurrence in Royal Jelly of Honey Bees
This compound is a known constituent of royal jelly, a secretion from the glands of worker honey bees (Apis mellifera) that serves as the primary nutrition for queen bees. dss.go.thresearchgate.net Royal jelly is a complex mixture containing water, proteins, sugars, fatty acids, and minerals. wikipedia.org While 10-hydroxy-2-decenoic acid (10-HDA) is the most prominent fatty acid, royal jelly also contains a variety of other hydroxy fatty acids and their derivatives. wikipedia.orgembopress.org The presence of these compounds is linked to the unique biological properties of royal jelly and its role in honey bee caste determination. mdpi.com
Presence in Phospholipid and Lipopolysaccharide Fractions of Agricultural Soil
This compound, or its parent acid, has been found in the phospholipid and lipopolysaccharide (LPS) fractions of agricultural soil. dss.go.thresearchgate.net Lipopolysaccharides are major components of the outer membrane of Gram-negative bacteria. google.com The lipid A portion of LPS, which anchors it to the membrane, is often composed of acylated glucosamine (B1671600) disaccharides, and the fatty acid composition can vary, sometimes including hydroxy fatty acids. google.com
Metabolic Pathways and Precursors (e.g., 9-Hydroxynonanoic Acid)
This compound is the methyl ester of 9-hydroxynonanoic acid. targetmol.commedchemexpress.com Therefore, the metabolic pathways and precursors of 9-hydroxynonanoic acid are directly relevant. 9-Hydroxynonanoic acid is an omega-hydroxy fatty acid. nih.gov It can be synthesized from various precursors, including oleic acid through ozonolysis followed by reduction. dss.go.thacs.org In the biosynthesis of the antibiotic mupirocin by Pseudomonas fluorescens, the 9-hydroxynonanoic acid side chain is assembled through a complex iterative process involving multiple enzymes and acyl carrier proteins. nih.gov Furthermore, 9-hydroxynonanoic acid can be biotransformed into azelaic acid by recombinant Corynebacterium glutamicum. researchgate.net
Broader Chemical Research and Industrial Applications
Role as a Versatile Intermediate in Organic Synthesis
Methyl 9-hydroxynonanoate is a highly useful intermediate in organic synthesis, primarily due to its two distinct functional groups—a terminal hydroxyl group and a methyl ester. liposomes.ca This structure allows for selective reactions, making it a valuable building block for more complex molecules. chemimpex.comguidechem.com
One of the key applications of this compound is as a monomer in the production of polymers. researchgate.netrsc.org The hydroxyl and ester functionalities enable it to participate in polycondensation reactions to synthesize bio-sourced polyesters. rsc.org Research has demonstrated its production from renewable resources like rapeseed oil, highlighting its role in green chemistry. researchgate.netrsc.org The conversion of methyl azelaaldehydate through catalytic hydrogenation yields this compound in high purity (over 90%), ready for use in polymerization processes. rsc.org
In the pharmaceutical and agrochemical industries, it serves as a precursor for bioactive compounds. chemimpex.comguidechem.com Its structure is a key component in the synthesis of complex molecules, including phospholipids, which are crucial for creating membrane model systems to study biochemical interactions. dss.go.th Furthermore, it is an intermediate in the synthesis of isotopically labeled compounds, such as [C11-2H2]oleic acid, which are indispensable tools in biochemical and metabolic research. liposomes.ca
Table 1: Synthetic Pathways Involving this compound as an Intermediate
| Precursor | Reaction | Product | Application Area | Reference(s) |
|---|---|---|---|---|
| Methyl azelaaldehydate | Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C) | This compound | Polymer Synthesis | rsc.org |
| This compound | Chlorination (with SOCl₂) | Methyl 9-chlorononanoate | Synthesis of Labeled Fatty Acids | liposomes.ca |
| Methyl ricinoleate | Ozonolysis followed by Reduction | 9-Hydroxynonanoic acid (and its methyl ester) | Synthesis of Phospholipids, Antibiotics | dss.go.th |
Applications in the Fragrance and Flavor Industry
This compound is recognized for its pleasant, fruity aroma, which makes it a valuable ingredient in the fragrance industry. chemimpex.comguidechem.com It is utilized as a fragrance component in cosmetics and other scented products to enhance their sensory profile. chemimpex.com
While the compound itself has desirable aromatic properties, its bifunctional nature also makes it a potential precursor for the synthesis of macrocyclic musks. glpbio.comnih.govnih.gov These large-ring lactones and ketones are highly prized in perfumery for their sophisticated and persistent musk notes. The synthesis of such macrocycles often involves the ring-closing of long-chain hydroxy acids or their esters. nih.gov Although direct synthesis of specific commercial musks from this compound is not extensively detailed in the provided results, its structure is ideally suited for this type of chemical transformation, representing a significant area of research.
In the flavor sector, it is used as a flavoring agent in certain food products, where it contributes a pleasant taste and aroma. chemimpex.com
Table 2: Fragrance and Flavor Profile of this compound
| Property | Description | Industry | Reference(s) |
|---|---|---|---|
| Odor | Pleasant, fruity aroma | Fragrance | chemimpex.comguidechem.com |
| Application | Fragrance component in cosmetics | Fragrance | chemimpex.com |
| Application | Flavoring agent in food products | Flavor | chemimpex.com |
| Potential | Precursor for macrocyclic musks | Fragrance | glpbio.comnih.govnih.gov |
Feedstock for Specialty Chemicals and Personal Care Products
As a versatile chemical feedstock, this compound is used to produce a range of specialty chemicals. chemimpex.comchemimpex.com Its most significant application in this area is as a monomer for creating specialty polymers and polyesters. researchgate.netrsc.org These bio-derived polymers are sought after as sustainable alternatives to petrochemical-based plastics. The precursor, Methyl 9-oxononanoate (B1257084), has been noted for its use in developing solventless polymeric protective coatings, indicating a potential application pathway for its hydroxylated counterpart. scbt.com
In the personal care industry, this compound is incorporated into cosmetic and skincare formulations. chemimpex.com It is valued for its moisturizing properties, which can help improve skin texture and hydration. chemimpex.com Beyond direct application, it also serves as a starting material for producing other cosmetic ingredients, such as surfactants and emulsifiers, which are essential for the stability and performance of many personal care products. chemimpex.com
Table 3: Industrial Applications in Specialty Chemicals and Personal Care
| Industry | Application | Function | Reference(s) |
|---|---|---|---|
| Specialty Chemicals | Polymer Production | Monomer for Polyesters | researchgate.netrsc.org |
| Specialty Chemicals | Industrial Surfactants/Emulsifiers | Feedstock | chemimpex.com |
| Personal Care | Skincare Products | Moisturizing Agent | chemimpex.com |
| Personal Care | Cosmetic Formulations | Fragrance Component, Intermediate | chemimpex.comchemimpex.com |
Derivatives and their Research Potential
The dual functionality of this compound allows for the creation of numerous derivatives, opening up extensive research possibilities. chemimpex.com Its unique structure can be modified to develop novel compounds with enhanced or specific properties. chemimpex.comchemimpex.com
Research has shown its conversion into various derivatives for specific scientific purposes. For example, the hydroxyl group can be substituted to create compounds like Methyl 9-chlorononanoate, a key intermediate for synthesizing deuterated oleic acid used in lipid research. liposomes.ca Esterification of the hydroxyl group leads to derivatives such as alkyl 9-acetoxynonanoates. researchgate.net
Furthermore, the potential to transform the ester or hydroxyl functions into other groups, such as amides or amines, points toward the synthesis of novel bifunctional monomers for advanced polymers or new classes of bioactive molecules. grafiati.com Studies on related hydroxy-fatty acid derivatives, such as those from polyhydroxyalkanoates (PHAs), are exploring antimicrobial properties, suggesting a promising research avenue for derivatives of this compound. mdpi.com
Table 4: Derivatives of this compound and Research Applications
| Derivative Name | Synthetic Transformation | Research Area / Potential Application | Reference(s) |
|---|---|---|---|
| Methyl 9-chlorononanoate | Substitution of -OH with -Cl | Intermediate for labeled fatty acids | liposomes.ca |
| Methyl 9-iodononanoate | Halogen exchange from chloro-derivative | Intermediate for Wittig reaction | liposomes.ca |
| Methyl 9-acetoxynonanoate | Esterification of the -OH group | Synthesis of diesters | researchgate.net |
| 8-Nonenoic acid | Dehydration of the corresponding hydroxy acid | Intermediate for plant growth inhibitors | dss.go.th |
Future Research Directions and Challenges
Optimization of Sustainable Synthesis Routes
The synthesis of Methyl 9-hydroxynonanoate typically involves a two-step process: the oxidative cleavage of an unsaturated fatty acid methyl ester (like methyl oleate (B1233923) from rapeseed oil) to produce the intermediate Methyl 9-oxononanoate (B1257084), followed by the selective reduction of this intermediate. researchgate.netgrafiati.com While effective routes exist, significant opportunities for optimization remain, particularly in enhancing their sustainability and efficiency.
Future research should focus on several key areas. A primary challenge is the development of more efficient and greener catalytic systems for the initial oxidative cleavage step. While methods like ozonolysis or oxidation with permanganate (B83412) are known, they often involve hazardous reactants and are not ideal for large-scale production. researchgate.netacs.org Promising research avenues involve heterogeneous catalysts that are reusable and operate under mild conditions. For instance, systems like tungsten oxide on mesoporous silica (B1680970) (WO₃/MCM-41) with hydrogen peroxide as the oxidant have shown high conversion rates and selectivity. Another approach involves the use of bimetallic nanoparticles, such as AgAu/SiO₂, with molecular oxygen in solvent-free conditions. researchgate.net Further research is needed to improve catalyst longevity, reduce the use of expensive noble metals, and maximize yields.
For the reduction step, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) has demonstrated high yields (over 90%). grafiati.com Optimization here could involve exploring flow chemistry processes. Continuous-flow reactors may offer better control over reaction parameters, enhance safety, and improve space-time yields compared to traditional batch processing. researchgate.net The goal is to develop an integrated, sustainable process from renewable feedstock to the final hydroxy ester, minimizing waste and energy consumption.
| Method | Catalyst/Reagent | Oxidant | Typical Yield | Key Advantages/Challenges |
|---|---|---|---|---|
| Catalytic Cleavage | WO₃/MCM-41 | H₂O₂ | 78.4% | High conversion, reusable catalyst, but may require catalyst development. |
| Aerobic Oxidative Cleavage | AgAu/SiO₂ | O₂ | ~55% (isolated) | Solvent-free, uses clean oxidant, but selectivity can be a challenge. researchgate.net |
| Ozonolysis | Ozone | - | 65-70% | High yield, but ozone is hazardous and unsuitable for large-scale commodity chemical production. researchgate.net |
| Catalytic Hydrogenation (Reduction Step) | Raney Ni or Pd/C | H₂ | >90% | High yield for the final reduction step. grafiati.com |
Exploration of Novel Derivatives and their Applications
This compound serves as a valuable building block in organic synthesis. medchemexpress.com Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, allows for a wide range of chemical modifications to produce novel derivatives with diverse applications.
One of the most significant future applications is in the polymer industry. Research has already identified this compound as a potential monomer for the production of bio-based polyesters and polyamides. researchgate.netgrafiati.com Further investigation is required to synthesize and characterize these polymers, evaluating their material properties (such as thermal stability, biodegradability, and mechanical strength) to determine their suitability for various applications, from packaging to textiles. mdpi.com
Beyond polymers, this compound is a key starting material for synthesizing complex, high-value molecules. It is used in the multi-step synthesis of bioactive lipids and their analogs, which are implicated in biological processes like skin barrier function. nih.govgoogle.com It is also a component in the synthesis of synthetic phenolic glycolipids, which have applications in developing diagnostic tests for diseases like leprosy. nih.gov Future research should continue to explore its use as a precursor for pharmaceuticals, agrochemicals, and specialty chemicals. The development of stereoselective reactions to control the chirality of the hydroxyl group could open pathways to new enantiomerically pure derivatives with specific biological activities.
In-depth Elucidation of Biological Mechanisms
While much of the focus on this compound has been on its synthetic utility, its own biological role is not well understood. The compound has been identified in plants, such as in the ethanol (B145695) extract of Pluchea indica and in species of the Sorbus genus, but its specific physiological function within these organisms remains largely uncharacterized. mdpi.comd-nb.info It is considered a biochemical reagent for life science research, yet detailed studies on its mechanism of action are lacking. medchemexpress.com
A significant challenge and a crucial area for future research is the in-depth elucidation of its biological mechanisms. Investigations should aim to identify its molecular targets and signaling pathways. Does it interact with specific enzymes or receptors? Does it modulate gene expression? For instance, its precursor, Methyl 9-oxononanoate, is known to interact with biomolecules like proteins and amino acids through its reactive ketone group. It is plausible that this compound participates in related or distinct biological pathways, potentially involving lipid metabolism or cellular signaling. Future studies could employ techniques like proteomics and metabolomics to uncover its cellular interaction partners and metabolic fate, providing insight into its potential roles in both plant and animal systems.
Development of Advanced Analytical Methodologies
As research into this compound and its derivatives expands, the need for robust and sensitive analytical methods for its detection, identification, and quantification becomes paramount. Currently, standard techniques such as Gas Chromatography (GC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation are employed. tcichemicals.com High-performance liquid chromatography coupled with mass spectrometry (LC-MS) has also been successfully used to identify the compound in complex biological extracts. mdpi.com
Future research should focus on developing more advanced and streamlined analytical methodologies. This includes creating validated quantitative assays to accurately measure its concentration in various matrices, from reaction mixtures to biological samples. The development of chiral chromatography methods is essential to separate and quantify enantiomers of this compound and its derivatives, which is critical for understanding stereospecific synthesis and biological activity. Furthermore, improving sample preparation techniques to efficiently extract and concentrate the analyte from complex samples like plant tissues or fermentation broths will be crucial for reliable analysis. mdpi.com
| Technique | Application | Reference Information |
|---|---|---|
| Gas Chromatography (GC) | Purity analysis | Used to determine purity greater than 95.0%. tcichemicals.com |
| Nuclear Magnetic Resonance (NMR) | Structure confirmation | Used to confirm the chemical structure. tcichemicals.com |
| Liquid Chromatography/Mass Spectrometry (LC-MS) | Identification in complex mixtures | Identified in Pluchea indica extract with a [M-H]⁻ ion at m/z 187.13397. mdpi.com |
Scale-up and Industrial Implementation Considerations
Translating the synthesis of this compound from the laboratory to an industrial scale presents several challenges. The economic viability of the entire process is a primary concern. For it to compete with petroleum-based chemicals, the production costs must be minimized. mdpi.com This involves not only an efficient and high-yield synthesis but also the use of inexpensive and readily available feedstocks, such as non-edible vegetable oils or agricultural byproducts. researchgate.net
Finally, life cycle assessment studies will be necessary to comprehensively evaluate the environmental impact of the production process compared to conventional alternatives. Overcoming the "green premium" and demonstrating a clear advantage in both cost and sustainability will be critical for the successful industrial implementation of this compound and its derivatives as building blocks for a bio-based economy. mdpi.com
Q & A
Q. What are the key considerations for synthesizing methyl 9-hydroxynonanoate in high yield?
this compound can be synthesized via selective reduction of methyl hydrogen azelate. A high-yield method involves using dimethyl sulfide borane (BH₃·SMe₂) in tetrahydrofuran (THF), achieving 96% yield with minimal deuterium/hydrogen (D/H) back exchange. Prior steps include Dess-Martin oxidation of this compound precursors and Ohira-Bestmann reagent treatment to form alkyne intermediates. Critical factors include solvent purity, controlled reaction temperatures, and inert atmospheric conditions to prevent side reactions .
Q. How should this compound be stored to ensure stability?
Optimal storage conditions involve refrigeration at 4°C, with long-term stability enhanced at -4°C. The compound should be kept in airtight, chemically resistant containers (e.g., glass or fluoropolymer) to avoid moisture absorption or oxidation. Compatibility testing of storage materials is recommended, as esters may degrade in the presence of reactive solvents .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify structural integrity, with deuteration levels monitored via signal splitting (e.g., 97.7% deuteration at Cα in isotopic studies) .
- Gas Chromatography (GC): Purity ≥95% is typically confirmed using GC with flame ionization detection (FID), as noted in commercial specifications .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 188.2640 for C₁₀H₂₀O₃) .
Q. What personal protective equipment (PPE) is required when handling this compound?
- Respiratory protection: NIOSH-approved respirators (e.g., P95 filters) for aerosolized particles .
- Hand protection: Nitrile or neoprene gloves resistant to esters .
- Eye protection: Chemical safety goggles or face shields compliant with OSHA/EN 166 standards .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for metabolic studies?
Deuterated analogs (e.g., [D₁₄]this compound) are synthesized via borane reduction of deuterated methyl hydrogen azelate. Key steps:
Deuterium retention: Use of protonated borane (BH₃) instead of BD₃ preserves deuterium at Cα (97.5% retention) .
Isolation: Precipitate mono-barium salts during hydrolysis to avoid D/H exchange.
Validation: ¹H NMR quantifies deuteration levels, while ¹³C NMR confirms structural fidelity .
Q. What enzymatic pathways involve this compound, and how are they studied?
The enzyme 15-hydroxyprostaglandin dehydrogenase (EC 1.1.1.66) oxidizes this compound, utilizing NADP⁺ as a cofactor. Methodological considerations:
Q. How do discrepancies in reported physicochemical properties (e.g., boiling point) impact experimental design?
Conflicting data exist for boiling points (258.2°C vs. 272°C) due to variations in measurement conditions (e.g., ambient pressure, purity). Researchers should:
Q. What methodologies are recommended for analyzing metabolic byproducts of this compound in biological systems?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Quantifies β-oxidation products (e.g., azelaic acid derivatives) in tissue homogenates .
- Isotopic tracing: Use ¹³C-labeled this compound to track incorporation into lipid membranes via MALDI-TOF imaging .
Tables
| Property | Reported Value | Source |
|---|---|---|
| Boiling Point | 258.2°C (lit.) | |
| 272°C (lit.) | ||
| Density (25°C) | 0.967 g/cm³ | |
| LogP | 1.88 | |
| Storage Temperature | 4°C (short-term), -4°C (long-term) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
